molecular formula C14H8N4O B8578130 3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)benzonitrile

3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)benzonitrile

Cat. No.: B8578130
M. Wt: 248.24 g/mol
InChI Key: GTMUQBVFUIUFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)benzonitrile is a heterocyclic compound that contains a pyridine ring, an oxadiazole ring, and a benzonitrile group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of pyridine-3-carboxylic acid hydrazide with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Ammonia (NH3) or amines in the presence of a catalyst such as palladium on carbon (Pd/C).

Major Products

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-yl)benzonitrile: Similar structure but with the pyridine ring substituted at the 4-position.

    3-(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzonitrile: Similar structure but with the pyridine ring substituted at the 2-position.

    3-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzonitrile: Similar structure but with a different oxadiazole ring.

Uniqueness

The uniqueness of 3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)benzonitrile lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the pyridine ring and the oxadiazole ring can affect the compound’s ability to interact with molecular targets, making it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C14H8N4O

Molecular Weight

248.24 g/mol

IUPAC Name

3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)benzonitrile

InChI

InChI=1S/C14H8N4O/c15-8-10-3-1-4-11(7-10)13-17-14(19-18-13)12-5-2-6-16-9-12/h1-7,9H

InChI Key

GTMUQBVFUIUFLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NOC(=N2)C3=CN=CC=C3)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Cyano-N′-hydroxybenzimidamide (0.322 g, 1 mmol) was dissolved in pyridine (10 mL) and nicotinoyl chloride (Aldrich, 0.141 g, 1 mmol) was added. The reaction mixture was heated to reflux for 3 hours and cooled to room temperature. The cooled reaction mixture was quenched with water (25 mL) and filtered. The solid was further purified with flash column chromatography (5% methanol/dichloromethane) to give the titled compound. 1H NMR (300 MHz, DMSO-d6) δ 7.75-7.71 (dd, J=5.7, 4.1 Hz, 1 H), 7.85 (t, J=7.8 Hz, 1 H), 8.15-8.12 (d, J=7.8 Hz, 1 H) 8.44-8.42 (m, 1 H), 8.50 (m, 1 H), 8.60-8.56 (m, 1 H), 8.93-8.91 (dd, J=1.7 Hz, 1 H), 9.37-9.38 (d, J=1.7 Hz, 1 H) ppm; MS (DCI/NH3) m/z 249 (M+H)+.
Quantity
0.322 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.141 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.